Verongamine
Verongamine
Verongamine is a monocarboxylic acid amide that is N-[2-(1H-imidazol-4-yl)ethyl]propanamide substituted by a hydroxyimino group at position 2 and a 3-bromo-4-methoxyphenyl group at position 3. A bromotyrosine derivative isolated from the marine sponge Verongula gigantea, it exhibits histamine-H3 antagonist activity. It has a role as an animal metabolite, a marine metabolite and a H3-receptor antagonist. It is a ketoxime, a monomethoxybenzene, a member of bromobenzenes, a member of imidazoles and a monocarboxylic acid amide.
Verongamine is a natural product found in Verongula gigantea and Aiolochroia crassa with data available.
Verongamine is a natural product found in Verongula gigantea and Aiolochroia crassa with data available.
Brand Name:
Vulcanchem
CAS No.:
150036-88-7
VCID:
VC21184538
InChI:
InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+
SMILES:
COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br
Molecular Formula:
C15H17BrN4O3
Molecular Weight:
381.22 g/mol
Verongamine
CAS No.: 150036-88-7
Cat. No.: VC21184538
Molecular Formula: C15H17BrN4O3
Molecular Weight: 381.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Verongamine is a monocarboxylic acid amide that is N-[2-(1H-imidazol-4-yl)ethyl]propanamide substituted by a hydroxyimino group at position 2 and a 3-bromo-4-methoxyphenyl group at position 3. A bromotyrosine derivative isolated from the marine sponge Verongula gigantea, it exhibits histamine-H3 antagonist activity. It has a role as an animal metabolite, a marine metabolite and a H3-receptor antagonist. It is a ketoxime, a monomethoxybenzene, a member of bromobenzenes, a member of imidazoles and a monocarboxylic acid amide. Verongamine is a natural product found in Verongula gigantea and Aiolochroia crassa with data available. |
|---|---|
| CAS No. | 150036-88-7 |
| Molecular Formula | C15H17BrN4O3 |
| Molecular Weight | 381.22 g/mol |
| IUPAC Name | (2E)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+ |
| Standard InChI Key | MFMMJKGZEGTTSV-DEDYPNTBSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C/C(=N\O)/C(=O)NCCC2=CN=CN2)Br |
| SMILES | COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator